[5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE
Overview
Description
[5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy, iodo, and methoxy substituted phenyl ring attached to a tetraazole ring, which is further connected to a methyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE typically involves multi-step organic reactions. One common method includes the initial formation of the substituted phenyl ring through electrophilic aromatic substitution reactions, followed by the introduction of the tetraazole ring via cycloaddition reactions. The final step involves the attachment of the methyl cyanide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodo and cyanide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce deiodinated compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic routes.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, iodo, and methoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity. The tetraazole ring may also participate in coordination with metal ions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE: Lacks the iodo group, which may result in different reactivity and biological activity.
[5-(3-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE: Lacks the ethoxy group, potentially altering its solubility and interaction with biological targets.
[5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]METHYL CYANIDE: Variation in the position of the tetraazole ring nitrogen, which may affect its coordination properties.
Uniqueness
The presence of the ethoxy, iodo, and methoxy groups in [5-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL CYANIDE makes it unique in terms of its reactivity and potential applications. These substituents provide a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical and biological contexts.
Properties
IUPAC Name |
2-[5-(3-ethoxy-5-iodo-4-methoxyphenyl)tetrazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN5O2/c1-3-20-10-7-8(6-9(13)11(10)19-2)12-15-17-18(16-12)5-4-14/h6-7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCJEWMJAQVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN(N=N2)CC#N)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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